molecular formula C26H30FN5O2 B11316761 [1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11316761
M. Wt: 463.5 g/mol
InChI Key: ZICINZNAQXAPMS-UHFFFAOYSA-N
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Description

[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone: is a complex organic compound that features a quinoxaline ring, a piperidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include ethoxyquinoxaline, piperidine, and fluorophenylpiperazine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the piperidine and piperazine rings .

Mechanism of Action

The mechanism of action of [1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: What sets [1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone apart from similar compounds is its unique combination of the quinoxaline, piperidine, and piperazine rings. This structure provides distinct chemical properties and potential biological activities that are not observed in other compounds .

Properties

Molecular Formula

C26H30FN5O2

Molecular Weight

463.5 g/mol

IUPAC Name

[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H30FN5O2/c1-2-34-25-24(28-21-10-4-5-11-22(21)29-25)32-13-7-8-19(18-32)26(33)31-16-14-30(15-17-31)23-12-6-3-9-20(23)27/h3-6,9-12,19H,2,7-8,13-18H2,1H3

InChI Key

ZICINZNAQXAPMS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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